6-Methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-Methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo-thiazine derivatives. This compound is characterized by its unique chemical structure, which includes a thiazine ring fused with two benzene rings and a pyrrolidinylcarbonyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrrolidinylcarbonyl Group: This step involves the reaction of the intermediate with pyrrolidine and a suitable carbonyl source.
Final Assembly: The final compound is assembled by coupling the thiazine intermediate with the benzene rings and introducing the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzene rings or the thiazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cellular processes.
Comparison with Similar Compounds
6-Methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
6-Methyl-4-oxo-N-[4-(1-pyrrolidinylcarbonyl)benzyl]-1-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide: Studied for its potential pharmacological properties.
Properties
Molecular Formula |
C25H23N3O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
6-methyl-5,5-dioxo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-27-22-13-12-17(16-20(22)18-8-3-5-11-23(18)33(27,31)32)24(29)26-21-10-4-2-9-19(21)25(30)28-14-6-7-15-28/h2-5,8-13,16H,6-7,14-15H2,1H3,(H,26,29) |
InChI Key |
CYZCSJBECOUDFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCCC4)C5=CC=CC=C5S1(=O)=O |
Origin of Product |
United States |
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